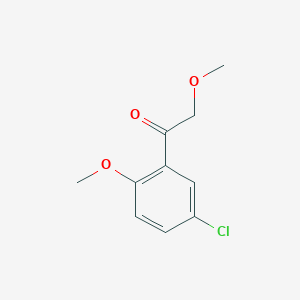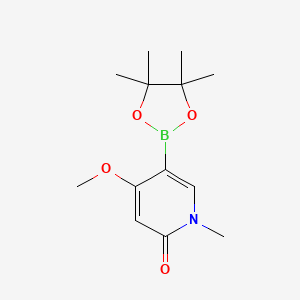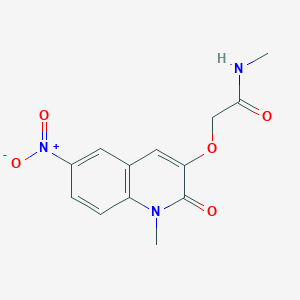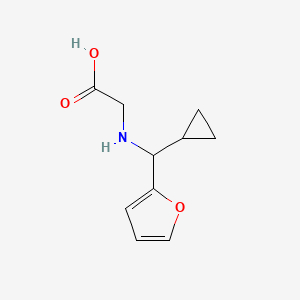
(R)-5-(methylsulfonyl)isoindoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methylsulfonyl group attached to an isoindoline ring. The presence of the chiral center makes it an important molecule for studying stereochemistry and its effects on biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid typically involves the following steps:
Formation of Isoindoline Ring: The isoindoline ring is formed through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to achieve the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted isoindoline derivatives.
Applications De Recherche Scientifique
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chiral center allows for selective binding to these targets, influencing biological pathways and eliciting specific effects. The methylsulfonyl group can also participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Isoindoline-1-carboxylic acid: Lacks the methylsulfonyl group, making it less versatile in certain reactions.
(S)-5-(methylsulfonyl)isoindoline-1-carboxylic acid: The enantiomer of the compound, with different stereochemical properties and potentially different biological activities.
®-2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid: Contains a tert-butoxycarbonyl group instead of a methylsulfonyl group, affecting its reactivity and applications.
Uniqueness
®-5-(methylsulfonyl)isoindoline-1-carboxylic acid is unique due to the presence of both the chiral center and the methylsulfonyl group, which confer distinct chemical and biological properties. This combination allows for selective interactions and diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C10H11NO4S |
|---|---|
Poids moléculaire |
241.27 g/mol |
Nom IUPAC |
(1R)-5-methylsulfonyl-2,3-dihydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO4S/c1-16(14,15)7-2-3-8-6(4-7)5-11-9(8)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13)/t9-/m1/s1 |
Clé InChI |
BAPXNVOUCFRNSO-SECBINFHSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC2=C(C=C1)[C@@H](NC2)C(=O)O |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)C(NC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B11756290.png)



![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B11756331.png)

![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)

![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B11756362.png)

![[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)
